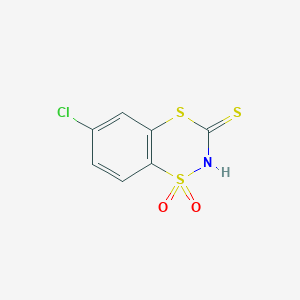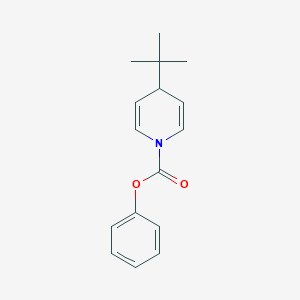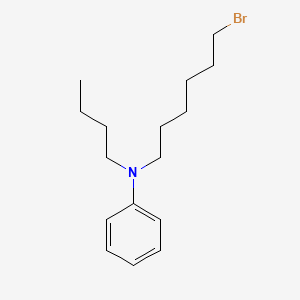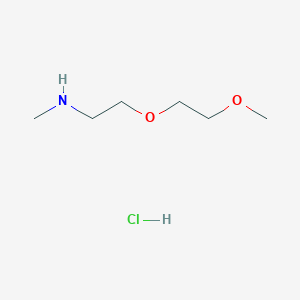
Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a benzoyl-substituted benzoate structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate typically involves the esterification of 4-(2,3,4,5,6-pentamethylbenzoyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
化学反应分析
Types of Reactions
Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-(2,3,4,5,6-pentamethylbenzoyl)benzoic acid.
Reduction: Formation of 4-(2,3,4,5,6-pentamethylbenzoyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl 4-methylbenzoate: A simpler ester with a single methyl group on the benzene ring.
Methyl 4-(2,3,4,5-tetramethylbenzoyl)benzoate: Similar structure but with one less methyl group.
Methyl 4-(2,3,4,5,6-hexamethylbenzoyl)benzoate: Similar structure but with one additional methyl group.
Uniqueness
Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate is unique due to the specific arrangement and number of methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions and applications that may not be achievable with other similar compounds.
属性
CAS 编号 |
649757-01-7 |
|---|---|
分子式 |
C20H22O3 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate |
InChI |
InChI=1S/C20H22O3/c1-11-12(2)14(4)18(15(5)13(11)3)19(21)16-7-9-17(10-8-16)20(22)23-6/h7-10H,1-6H3 |
InChI 键 |
KTDIBUNLUCJUOD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=C(C=C2)C(=O)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


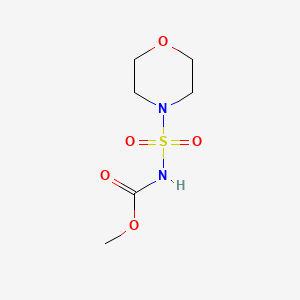
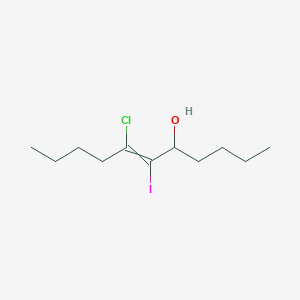

![2-pentan-3-yl-1-[4-[5-[4-[(N'-pentan-3-ylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12588351.png)
![3-[2-(1-Piperidinyl)ethyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12588356.png)
![1-Benzylspiro[pyrrolidine-3,9'-xanthene]](/img/structure/B12588359.png)
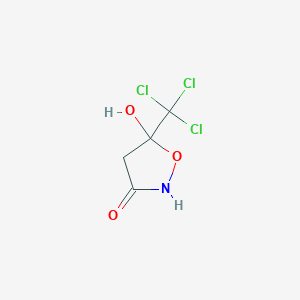
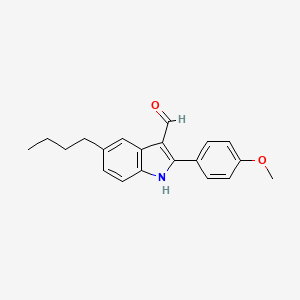
![3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid](/img/structure/B12588377.png)
propanedinitrile](/img/structure/B12588379.png)
